molecular formula C13H12ClNO4S2 B2401960 Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-35-3

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2401960
CAS No.: 941888-35-3
M. Wt: 345.81
InChI Key: WZRFPAKBRGJDCK-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO4S2 and its molecular weight is 345.81. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a versatile intermediate in the synthesis of complex organic compounds and materials. For example, the compound has been used in the development of methods for synthesizing thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids, which are valuable for creating thiophene-based polymers with potential applications in electronic devices and materials science (Corral & Lissavetzky, 1984).

Environmental Chemistry

The study of photochemical degradation of crude oil components, including benzothiophenes, which are structurally related to this compound, helps understand the fate of oil spills in marine environments. These studies have shown that the degradation pathways involve oxidation processes leading to the formation of sulfobenzoic acid, highlighting the environmental impact and degradation behavior of thiophene derivatives in natural waters (Andersson & Bobinger, 1996).

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of pharmaceuticals, where its chemical transformations enable the production of various drug molecules. For instance, it has been involved in the synthesis of nonsteroidal antiandrogens, showcasing its utility in creating compounds with significant biological activity (Tucker, Crook, & Chesterson, 1988). Additionally, it's used in the recovery of acetic acid from pharmaceutical processes, emphasizing its role in industrial applications and sustainability (Wang Tian-gui, 2006).

Biological and Environmental Studies

The microbial metabolism of thiophene derivatives, including similar compounds, highlights the biological transformation of these substances, providing insights into their biodegradability and potential environmental impact. Studies have shown that certain microbes can utilize thiophene carboxylates as carbon, energy, and sulfur sources, leading to their conversion into metabolites such as 2-oxoglutarate and sulfate (Cripps, 1973).

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(7-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRFPAKBRGJDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.